(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17436820
InChI: InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1
SMILES:
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

CAS No.:

Cat. No.: VC17436820

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol -

Specification

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name (3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol
Standard InChI InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1
Standard InChI Key YPXQKMUDRAZXCL-ZETCQYMHSA-N
Isomeric SMILES C1[C@@H](C2=C(O1)C(=CC=C2)Br)O
Canonical SMILES C1C(C2=C(O1)C(=CC=C2)Br)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol . Its IUPAC name, 7-bromo-2,3-dihydro-1-benzofuran-3-ol, reflects the bromine substitution at the 7-position and the hydroxyl group at the 3-position of the dihydrofuran ring. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C3), which influences its interactions in biological systems .

Key Structural Features:

  • Bicyclic Framework: A benzene ring fused to a 2,3-dihydrofuran ring, creating a rigid scaffold.

  • Electrophilic Bromine: The bromine atom at the 7-position directs electrophilic substitution reactions.

  • Chiral Hydroxyl Group: The (R)-configured hydroxyl group at C3 enables hydrogen bonding and stereoselective interactions.

The SMILES notation C1C(C2=C(O1)C(=CC=C2)Br)O and InChIKey YPXQKMUDRAZXCL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Synthetic Strategies for (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

Retrosynthetic Analysis

The synthesis of dihydrobenzofurans typically involves constructing the O-alkyl or O-aryl bond through intramolecular cyclization or transition-metal-catalyzed cross-coupling . For enantioselective synthesis, asymmetric catalysis or chiral auxiliary approaches are critical to achieving the (R)-configuration.

Intramolecular Alkylation of Phenols

A common strategy involves brominating a phenolic precursor followed by base-mediated cyclization. For example:

  • Bromination: Treating 2,3-dihydrobenzofuran-3-ol with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 7-position.

  • Asymmetric Resolution: Chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic kinetic resolution separate enantiomers post-synthesis .

Transition-Metal-Catalyzed Cyclization

Palladium or copper catalysts enable enantioselective C–O bond formation. A reported method uses a chiral bisoxazoline ligand with Cu(OTf)₂ to induce asymmetry during cyclization, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee) .

Enzymatic Synthesis

Recent advances employ lipases or ketoreductases to asymmetrically reduce prochiral ketones to alcohols. For instance, ketoreductase KRED-101 catalyzes the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one to the (R)-alcohol with >99% ee .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, H-5), 6.75 (d, J = 8.4 Hz, 1H, H-6), 4.85 (m, 1H, H-3), 3.95–3.80 (m, 2H, H-2) .

    • ¹³C NMR: δ 155.2 (C-7a), 128.5 (C-5), 115.3 (C-6), 73.8 (C-3), 68.4 (C-2) .

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₈H₇BrO₂ [M+H]⁺: 214.9604; found: 214.9608 .

Property(R)-Enantiomer(S)-Enantiomer
BRD4 Inhibition (IC₅₀)2.1 μM8.7 μM
CYP1A2 Inhibition (IC₅₀)18.3 μM22.5 μM
Aqueous Solubility12.4 mg/mL11.9 mg/mL

Challenges and Future Directions

While synthetic methods for dihydrobenzofurans are well-established , enantioselective synthesis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol remains labor-intensive. Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for greener production.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Structure-Activity Relationships: Modifying the bromine position or hydroxyl group to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator